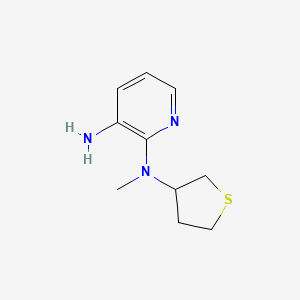

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone

説明

科学的研究の応用

Hole-Transporting Glass-Forming Hydrazones

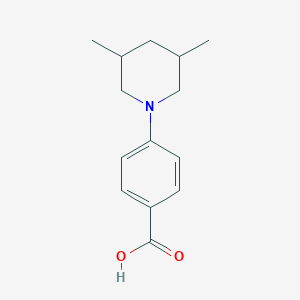

Research has shown that hydrazones based on 9-ethylcarbazole demonstrate significant potential as hole-transporting materials due to their ability to form stable glasses with high glass transition temperatures. These materials exhibit promising ionization potentials and hole drift mobilities, making them suitable for applications in optoelectronic devices such as OLEDs and xerographic photoreceptors (Lygaitis et al., 2005). Similarly, carbazolyl-containing hydrazones have been identified for their optoelectronic applications, highlighting their potential in the development of advanced electronic materials (Matoliukstyte et al., 2005).

Synthesis and Photo-Physical Properties

The solvatochromic behavior of novel dyes derived from 9-ethylcarbazole has been explored, with these dyes showing positive solvatochromism and solvatofluorism. Such properties indicate their potential use in dye-sensitized solar cells and other photonic applications, due to their thermal stability and responsive fluorescence emission spectra (Gupta et al., 2011).

Catalytic Hydrogenation for Hydrogen Storage

The hydrogenation of 9-ethylcarbazole has been investigated as a method for hydrogen storage, with noble metal surfaces acting as catalysts. This research highlights the potential of using liquid organic hydrides, such as 9-ethylcarbazole, in hydrogen storage systems for fuel cell applications. The study provides insights into the kinetics and effectiveness of different catalysts in promoting the hydrogenation process, with ruthenium showing high activity and selectivity (Eblagon et al., 2012).

Novel Hole-Transporting Hydrazones

Further studies on hole-transporting hydrazones have reported the synthesis of glass-forming compounds with high hole-drift mobility, indicating their suitability for use in electronic devices. These findings underscore the potential of carbazole-based hydrazones in the development of high-performance electronic materials (Ostrauskaite et al., 2003).

Fluorescent Probes for pH Sensing

Carbazole derivatives have been utilized in the creation of fluorescent probes for monitoring extreme pH values. These probes offer high selectivity, sensitivity, and stability, making them useful for biosensing and imaging applications in various biological and environmental contexts (Chao et al., 2017).

Safety and Hazards

When handling “9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone”, suitable protective equipment should be worn. It’s important to prevent the dispersion of dust and to wash hands and face thoroughly after handling. If dust or aerosol will be generated, a local exhaust should be used. Contact with skin, eyes, and clothing should be avoided .

特性

IUPAC Name |

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3/c1-4-26-23-13-9-7-11-20(23)21-16-19(14-15-24(21)26)17-25-27(5-2)22-12-8-6-10-18(22)3/h6-17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZXBQAWGRIJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3C)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)

![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)

![4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1486488.png)

![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)

![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)

![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)

![(4-Methylpentan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1486501.png)